

# 1-(3-Iodophenyl)ethanone CAS number and properties

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## Compound of Interest

Compound Name: 1-(3-Iodophenyl)ethanone

Cat. No.: B089323

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## Technical Guide: 1-(3-Iodophenyl)ethanone

CAS Number: 14452-30-3

Synonyms: 3'-Iodoacetophenone, 3-Iodoacetophenone

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and applications of **1-(3-Iodophenyl)ethanone**, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents.

## Chemical and Physical Properties

**1-(3-Iodophenyl)ethanone** is a solid at room temperature with a faint orange or light yellow color.<sup>[1][2]</sup> It is characterized by the presence of an acetyl group and an iodine atom on a benzene ring at the meta position. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO	
Molecular Weight	246.05 g/mol	[3]
Melting Point	25 °C	[2]
Boiling Point	98 °C @ 1 mmHg	[2][4]
Density	1.767 g/mL at 25 °C	[2]
Refractive Index (n/D)	1.6247 @ 20 °C	[2]
Flash Point	> 110 °C	
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol	[2][4]
Appearance	Solid, Orange/Light Yellow	[1][2]
Storage	Keep in a dark place, sealed in a dry environment at room temperature.	[2][4]

## Spectroscopic Data

The structural elucidation of **1-(3-Iodophenyl)ethanone** is supported by various spectroscopic techniques.

Technique	Data
<sup>1</sup> H NMR	Spectral data indicates the presence of protons in the aromatic and methyl group regions. A Varian A-60D instrument was used for analysis in CDCl <sub>3</sub> . [5]
<sup>13</sup> C NMR	Data not readily available in the public domain.
Infrared (IR) Spectroscopy	The spectrum shows characteristic peaks for a ketone and an aromatic compound.
Mass Spectrometry (MS)	Data not readily available in the public domain.

## Synthesis

A common synthetic route to **1-(3-Iodophenyl)ethanone** involves the diazotization of 3-aminoacetophenone followed by a Sandmeyer-type reaction with an iodide salt.

Experimental Protocol: Synthesis of **1-(3-Iodophenyl)ethanone** from 3-Aminoacetophenone

Materials:

- 3-Aminoacetophenone
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Potassium Iodide (KI)
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ice

Procedure:

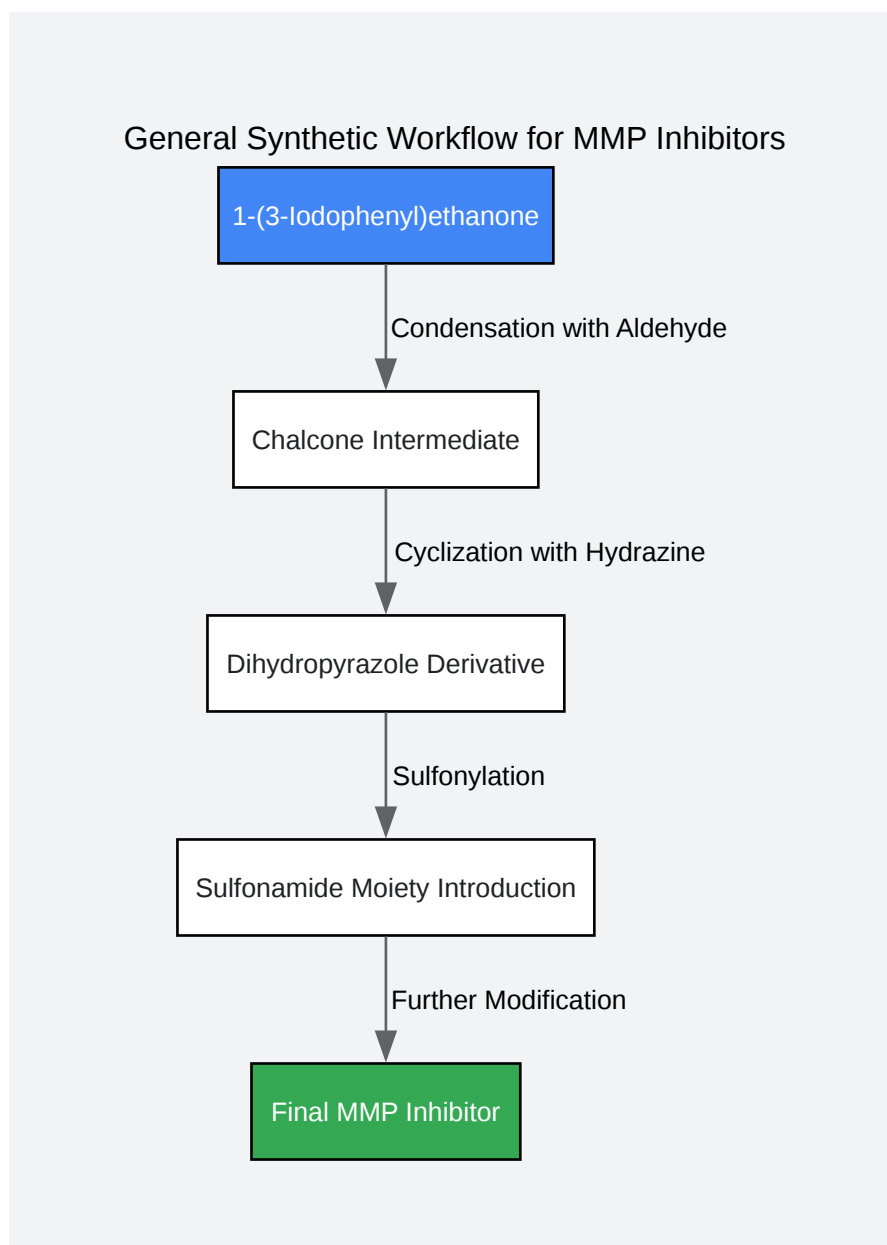
- **Diazotization:** In a flask cooled in an ice-salt bath, dissolve 3-aminoacetophenone in a solution of concentrated hydrochloric acid and water. While maintaining the temperature below  $5\text{ }^\circ\text{C}$ , slowly add a solution of sodium nitrite in water dropwise with constant stirring. The reaction progress can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.
- **Iodination (Sandmeyer Reaction):** In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark-colored solid will precipitate.

- **Work-up:** Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with dichloromethane.
- **Purification:** Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **1-(3-iodophenyl)ethanone**. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

## Applications in Drug Development

**1-(3-Iodophenyl)ethanone** is a valuable intermediate in the synthesis of various pharmaceutical compounds.<sup>[2][3][4]</sup> Its utility is highlighted in its application as a precursor for the synthesis of sulfonamide derivatives containing dihydropyrazole moieties, which have been investigated as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.<sup>[2][3][4]</sup> These enzymes are implicated in various pathological processes, including cancer metastasis and inflammation.

The following diagram illustrates a generalized synthetic workflow for the utilization of **1-(3-Iodophenyl)ethanone** in the synthesis of a potential MMP inhibitor.



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Caption: A generalized workflow for synthesizing MMP inhibitors.

This workflow demonstrates the role of **1-(3-Iodophenyl)ethanone** as a starting material which undergoes a series of chemical transformations, including condensation, cyclization, and sulfonylation, to yield a final drug candidate. The iodine atom on the phenyl ring provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

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